Ac-DMQD-pNA

Description

Properties

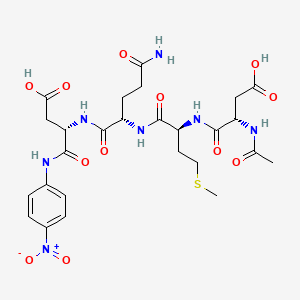

Molecular Formula |

C26H35N7O12S |

|---|---|

Molecular Weight |

669.7 g/mol |

IUPAC Name |

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C26H35N7O12S/c1-13(34)28-18(11-21(36)37)26(43)31-17(9-10-46-2)24(41)30-16(7-8-20(27)35)23(40)32-19(12-22(38)39)25(42)29-14-3-5-15(6-4-14)33(44)45/h3-6,16-19H,7-12H2,1-2H3,(H2,27,35)(H,28,34)(H,29,42)(H,30,41)(H,31,43)(H,32,40)(H,36,37)(H,38,39)/t16-,17-,18-,19-/m0/s1 |

InChI Key |

LHKPPRWOHBASDX-VJANTYMQSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Specificity and Application of Ac-DEVD-pNA as a Chromogenic Substrate for Caspase-3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic peptide substrate Ac-DEVD-pNA, with a primary focus on its well-established role as a substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. While the user query specified Ac-DMQD-pNA, extensive research indicates this is likely a typographical error, as the vast majority of scientific literature and commercially available kits utilize Ac-DEVD-pNA for caspase-3 activity assays. A minor mention of this compound in a specific context will be addressed.

Introduction to Caspase-3 and Apoptosis

Caspase-3 (cysteine-aspartic protease 3) is a critical member of the caspase family of proteases that play a central role in programmed cell death, or apoptosis.[1][2] In healthy cells, caspase-3 exists as an inactive zymogen.[1] Upon receiving apoptotic signals, initiator caspases such as caspase-8 and caspase-9 cleave pro-caspase-3, leading to its activation.[1][3] Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, orchestrating the characteristic morphological and biochemical changes associated with apoptosis, including DNA fragmentation and the dismantling of the cell.[1][4] Given its central role, the measurement of caspase-3 activity is a key indicator of apoptosis in experimental systems.

Ac-DEVD-pNA: A Specific Chromogenic Substrate for Caspase-3

The synthetic tetrapeptide Ac-DEVD-pNA (N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a widely used colorimetric substrate for measuring the activity of caspase-3 and related proteases.[5][6] The peptide sequence DEVD is specifically recognized and cleaved by caspase-3 after the aspartate residue.[5] This cleavage releases the chromophore p-nitroanilide (pNA), which can be quantified by measuring its absorbance at 405 nm.[7][8] The rate of pNA release is directly proportional to the caspase-3 activity in the sample.

While Ac-DEVD-pNA is predominantly used for caspase-3, it can also be cleaved by other caspases, most notably caspase-7.[8][9] However, kinetic studies demonstrate a higher affinity of caspase-3 for this substrate, as indicated by its lower Michaelis constant (Km) value.

A Note on this compound

Limited information is available for the peptide substrate this compound. One study on a recombinant caspase from the Pacific oyster, Crassostrea gigas, termed CgCaspase-1, showed that this enzyme exhibited activity towards both this compound and Ac-DEVD-pNA.[10] However, in the context of mammalian caspases, Ac-DEVD-pNA remains the standard and well-characterized substrate for caspase-3.

Quantitative Data: Substrate Specificity of Ac-DEVD-pNA

The following table summarizes the Michaelis-Menten constant (Km) values of Ac-DEVD-pNA for various human caspases. A lower Km value indicates a higher affinity of the enzyme for the substrate.

| Caspase Enzyme | Km (µM) | Reference |

| Caspase-1 | 18 | [7][11] |

| Caspase-2 | Not Cleaved | [7][11] |

| Caspase-3 | 11 | [7][11] |

| Caspase-4 | 32 | [7][11] |

| Caspase-6 | 180 | [7][11] |

| Caspase-7 | 12 | [7][11] |

| Caspase-8 | 167 | [12] |

This data highlights the preferential cleavage of Ac-DEVD-pNA by caspase-3 and caspase-7.

Experimental Protocol: Colorimetric Caspase-3 Activity Assay

This protocol provides a general workflow for measuring caspase-3 activity in cell lysates using Ac-DEVD-pNA.

Materials:

-

Cells of interest (adherent or suspension)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

Protein quantification assay (e.g., Bradford or BCA)

-

2x Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 10 mM DTT)

-

Ac-DEVD-pNA substrate (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Induction of Apoptosis:

-

Culture cells to the desired density.

-

Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. Include an untreated control group.

-

-

Cell Lysis:

-

Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).[13]

-

Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.[13][14]

-

Carefully collect the supernatant, which contains the cytosolic extract, and keep it on ice.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay. This is crucial for normalizing the caspase activity.

-

-

Caspase-3 Activity Assay:

-

In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells. Adjust the volume of each sample to be equal with Lysis Buffer.

-

Add 50 µL of 2x Reaction Buffer to each well.[13]

-

To initiate the reaction, add 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[13]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[14]

-

Measure the absorbance at 405 nm using a microplate reader.[13]

-

-

Data Analysis:

-

Subtract the background reading (from wells with lysis buffer and substrate but no cell lysate) from all sample readings.

-

The caspase-3 activity can be expressed as the change in absorbance per unit of protein per unit of time. It is often presented as a fold-increase in activity in the treated samples compared to the untreated control.

-

Signaling Pathways Leading to Caspase-3 Activation

Caspase-3 is activated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1]

Experimental Workflow for Caspase-3 Assay

Caption: Workflow for a colorimetric caspase-3 activity assay.

Caspase-3 Activation Signaling Pathway

Caption: Intrinsic and extrinsic pathways of caspase-3 activation.

References

- 1. Caspase 3 - Wikipedia [en.wikipedia.org]

- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]

- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. apexbt.com [apexbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of the caspase-3/7 substrate Ac-DEVD-pNA by solution-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ac-Asp-Glu-Val-Asp-pNA (Caspase-3 (Apopain) Substrate) - Echelon Biosciences [echelon-inc.com]

- 12. innopep.com [innopep.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Principle of Colorimetric Caspase Assay Using Ac-DMQD-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core principles and methodologies of the colorimetric caspase-3 assay utilizing the specific substrate Ac-DMQD-pNA (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-Nitroanilide). This assay is a fundamental tool for the quantitative assessment of apoptosis, or programmed cell death, a critical process in both normal physiological function and in various pathological conditions, including cancer and neurodegenerative diseases. Understanding and accurately measuring caspase-3 activity is paramount for research in these areas and for the development of novel therapeutics that modulate apoptotic pathways.

Core Principle of the Assay

The colorimetric caspase-3 assay is a biochemical method designed to measure the enzymatic activity of caspase-3, a key executioner caspase in the apoptotic cascade. The principle of this assay hinges on the specific recognition and cleavage of a synthetic tetrapeptide substrate, this compound, by active caspase-3.

The substrate is composed of:

-

Ac (Acetyl group): An N-terminal blocking group.

-

DMQD (Asp-Met-Gln-Asp): A specific amino acid sequence recognized by caspase-3.

-

pNA (p-nitroaniline): A chromophore group conjugated to the C-terminus of the peptide.

In its intact form, the this compound substrate is colorless. However, in the presence of active caspase-3, the enzyme cleaves the peptide bond after the aspartate (D) residue. This cleavage event liberates the p-nitroaniline (pNA) molecule. Free pNA has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm.

The intensity of the yellow color, and therefore the absorbance at 405 nm, is directly proportional to the amount of pNA released, which in turn is a direct measure of the caspase-3 enzymatic activity in the sample. By measuring the change in absorbance over time, the rate of the reaction can be determined, providing a quantitative measure of caspase-3 activity.

Caspase-3 Activation and Signaling Pathways

Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is a critical event in the apoptotic process and can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease-activating factor 1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, an initiator caspase. Active caspase-9 then cleaves and activates procaspase-3.

-

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and facilitate the auto-activation of procaspase-8, another initiator caspase. Active caspase-8 can then directly cleave and activate procaspase-3. In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, leading to its translocation to the mitochondria and the initiation of the intrinsic pathway.

Once activated, caspase-3 proceeds to cleave a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

Understanding Ac-DMQD-pNA structure and function in apoptosis research.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and function of N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (Ac-DMQD-pNA), a chromogenic substrate used in apoptosis research. This document details its role in studying caspase activity, presents available quantitative data, and offers comprehensive experimental protocols and signaling pathway diagrams to facilitate its use in the laboratory.

Introduction to this compound and its Role in Apoptosis

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis and development. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). Caspases are synthesized as inactive zymogens (procaspases) and are activated in a cascade-like fashion in response to apoptotic stimuli. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of a broad spectrum of cellular proteins, ultimately leading to the dismantling of the cell.[1][2][3]

The study of caspase activity is paramount to understanding apoptosis and developing therapeutic agents that can modulate this pathway. Chromogenic substrates are valuable tools for this purpose, providing a simple and quantifiable measure of enzyme activity. This compound is a synthetic tetrapeptide substrate designed to be recognized and cleaved by specific caspases. The peptide sequence, Asp-Met-Gln-Asp (DMQD), mimics the cleavage site of a specific caspase, and it is conjugated to a chromophore, p-nitroanilide (pNA). When a caspase cleaves the substrate at the aspartic acid residue, free pNA is released. This release results in a significant increase in absorbance, which can be measured spectrophotometrically at approximately 405 nm, providing a direct correlation to caspase activity.[4][5]

While the DEVD (Asp-Glu-Val-Asp) sequence is the preferred cleavage site for caspase-3, other sequences are also recognized, albeit with different efficiencies.[1] The DMQD sequence in this compound represents an alternative substrate for investigating caspase activity, potentially offering different specificity or kinetic properties compared to the more commonly used Ac-DEVD-pNA.

Structure and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₆H₃₄N₆O₁₃ | [6] |

| Molecular Weight | 638.58 g/mol | [6] |

| CAS Number | 189950-66-1 | [6] |

Quantitative Data

Specific kinetic parameters (Km, kcat) for the cleavage of this compound by caspase-3 are not widely reported in the available scientific literature. However, a study on a related compound, the inhibitor Ac-DMQD-CHO, showed weak inhibition of caspase-3 with an IC50 of 193 nM, and little to no inhibitory effect on caspases-7, -8, and -9.[2] This suggests that the DMQD sequence is recognized by caspase-3, although perhaps less efficiently than the canonical DEVD sequence.

For comparative purposes, the kinetic constants for the well-established caspase-3 substrate, Ac-DEVD-pNA, are provided below.

| Caspase | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Caspase-3 | Ac-DEVD-pNA | 9.7 | - | - | [7] |

Note: The k_cat_ value for Ac-DEVD-pNA with caspase-3 is not consistently reported across all sources.

Apoptosis Signaling Pathways

The activation of executioner caspases like caspase-3 is a convergence point for two primary signaling pathways: the intrinsic and extrinsic pathways.

4.1. Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruit and activate procaspase-8. Activated caspase-8 then directly cleaves and activates executioner caspases, including caspase-3 and caspase-7.

References

- 1. core.ac.uk [core.ac.uk]

- 2. Structural and functional definition of the specificity of a novel caspase-3 inhibitor, Ac-DNLD-CHO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide 25 mg | Buy Online | Thermo Scientific™ [thermofisher.com]

- 7. N-Acetylaspartylglutamic acid | C11H16N2O8 | CID 188803 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ac-DMQD-pNA (Ac-DEVD-pNA): A Comprehensive Technical Guide for Studying Programmed Cell Death

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic caspase-3 substrate, Ac-DEVD-pNA (incorrectly referred to as Ac-DMQD-pNA in the prompt), a pivotal tool for the investigation of programmed cell death (apoptosis). This document details the substrate's mechanism of action, presents key quantitative data, offers a detailed experimental protocol for its use, and visualizes the core apoptotic signaling pathways.

Introduction to Ac-DEVD-pNA

N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) is a synthetic tetrapeptide substrate specifically designed to be recognized and cleaved by caspase-3 and, to a lesser extent, caspase-7.[1][2] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis. The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.

The utility of Ac-DEVD-pNA in apoptosis research lies in its chromogenic properties. Upon cleavage by an active caspase-3 or -7 enzyme, the p-nitroaniline (pNA) moiety is released. Free pNA is a chromophore that can be readily quantified by measuring its absorbance at 405 nm.[1] This colorimetric readout provides a simple and sensitive method to assay caspase-3/-7 activity in cell lysates and purified enzyme preparations, making it an invaluable tool for studying apoptosis, screening for caspase inhibitors, and assessing the efficacy of pro-apoptotic drugs.

Data Presentation

The following tables summarize the key quantitative data for Ac-DEVD-pNA, providing researchers with essential parameters for experimental design and data interpretation.

Table 1: Physicochemical Properties of Ac-DEVD-pNA

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄N₆O₁₃ | [3][4] |

| Molecular Weight | 638.58 g/mol | [3] |

| CAS Number | 189950-66-1 | [3] |

| Purity | ≥97% | [3] |

| Solubility | DMSO | |

| Appearance | Lyophilized powder | |

| Storage | -20°C | [5][6] |

Table 2: Kinetic Parameters of Ac-DEVD-pNA with Various Caspases

This table highlights the selectivity of Ac-DEVD-pNA, with the lowest Michaelis constant (Km) observed for caspase-3, indicating the highest affinity.

| Caspase | Km (µM) | Reference |

| Caspase-1 | 18 | [4] |

| Caspase-3 | 11 | [4] |

| Caspase-4 | 32 | [4] |

| Caspase-6 | 180 | [4] |

| Caspase-7 | 12 | [4] |

Note: A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

This section provides a detailed methodology for a standard caspase-3 colorimetric assay using Ac-DEVD-pNA in a 96-well plate format, suitable for cell lysates.

Materials and Reagents

-

Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 1 mM EDTA, 10 mM EGTA, 1% (v/v) Triton X-100, and protease inhibitor cocktail.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10% (v/v) glycerol, and 2 mM DTT.

-

Ac-DEVD-pNA Substrate Stock Solution: 20 mM in sterile DMSO.

-

pNA Standard Stock Solution: 10 mM p-nitroaniline in sterile DMSO.

-

96-well flat-bottom microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Refrigerated microcentrifuge.

Experimental Workflow

References

An In-depth Technical Guide to Ac-DEVD-pNA in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chromogenic substrate N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA), its role in cellular assays for the detection of caspase-3 activity, and its application in apoptosis research and drug discovery.

Introduction

Programmed cell death, or apoptosis, is a fundamental biological process essential for normal tissue development and homeostasis. A key family of proteases responsible for the execution of apoptosis are the caspases (cysteine-aspartic proteases). Among these, caspase-3 is a critical executioner caspase, activated by both intrinsic and extrinsic apoptotic pathways. Its activity serves as a reliable biomarker for apoptosis. Ac-DEVD-pNA is a synthetic tetrapeptide substrate designed for the specific and sensitive colorimetric detection of caspase-3 activity in cellular lysates.

Mechanism of Action

Ac-DEVD-pNA is an engineered substrate that mimics the natural cleavage site of one of caspase-3's key substrates, poly(ADP-ribose) polymerase (PARP).[1] The tetrapeptide sequence, Asp-Glu-Val-Asp (DEVD), is specifically recognized by the active site of caspase-3.[2] The C-terminus of the peptide is conjugated to a chromophore, p-nitroaniline (pNA). In its uncleaved form, the substrate is colorless. However, upon cleavage by active caspase-3 between the aspartate and pNA residues, free pNA is released. This liberated pNA has a strong absorbance at 405 nm, and the intensity of the color is directly proportional to the amount of caspase-3 activity in the sample.[3][4]

The enzymatic reaction can be summarized as follows:

Ac-DEVD-pNA (colorless) --Caspase-3--> Ac-DEVD + pNA (yellow, λmax = 405 nm)

This colorimetric readout allows for a simple and quantitative measurement of caspase-3 activity using a standard spectrophotometer or microplate reader.

Quantitative Data

The following table summarizes key quantitative parameters associated with the Ac-DEVD-pNA substrate and its interaction with caspase-3.

| Parameter | Value | Reference |

| Michaelis Constant (Km) for Caspase-3 | 9.7 µM | [1] |

| Wavelength of Maximum Absorbance (λmax) for pNA | 405 nm | [1][5] |

| Molar Extinction Coefficient (ε) for pNA | 9,160 M-1cm-1 | [1] |

| Molar Extinction Coefficient (εmM) for pNA | 10.5 mM-1cm-1 | [3] |

| Molecular Formula | C26H34N6O13 | [1][6][7] |

| Molecular Weight | 638.58 g/mol | [1][6] |

| Purity | ≥95% to ≥98% (vendor dependent) | [1][7] |

Signaling Pathway

Ac-DEVD-pNA is utilized to measure the activity of caspase-3, a key executioner caspase in the apoptotic signaling cascade. The activation of caspase-3 is a convergence point for both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Experimental Protocols

The following provides a generalized protocol for a caspase-3 colorimetric assay using Ac-DEVD-pNA in a 96-well plate format. It is recommended to consult the specific instructions provided with your assay kit.

1. Reagent Preparation:

-

Lysis Buffer: Typically contains 50 mM HEPES (pH 7.4), 5 mM CHAPS, and 5 mM DTT.[3] Protease inhibitors (excluding those that inhibit cysteine proteases) may be added. Store at 4°C.

-

Assay Buffer (2X): Often a buffered solution (e.g., HEPES) containing salts and a reducing agent like DTT. Fresh DTT should be added before use.[4]

-

Ac-DEVD-pNA Substrate (4 mM): Dissolve the lyophilized powder in DMSO to create a stock solution (e.g., 20 mM) and then dilute to the working concentration with the assay buffer.[3] Store protected from light at -20°C.

-

pNA Standard: A known concentration of pNA for generating a standard curve to accurately quantify the amount of pNA released in the experimental samples.

2. Cell Lysate Preparation:

-

Induce apoptosis in your cell line of interest using the desired stimulus. A negative control (uninduced cells) should be run in parallel.

-

Harvest the cells by centrifugation (e.g., 250 x g for 10 minutes).[4]

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in cold lysis buffer (e.g., 25 µL per 1 x 106 cells).[4]

-

Centrifuge at high speed (e.g., 10,000-20,000 x g) for 1-15 minutes at 4°C to pellet the cell debris.[3][4]

-

Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -70°C.

3. Assay Procedure (96-well plate format):

-

Add 50 µL of cell lysate per well.

-

Add 50 µL of 2X Assay Buffer to each well.[4]

-

As a control, a set of wells should include a caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the signal.

-

Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well.[4]

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[4] The incubation time may be extended if the signal is low.[3]

-

Measure the absorbance at 405 nm using a microplate reader.[4]

4. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the pNA standards against their known concentrations.

-

Determine the concentration of pNA released in the experimental samples by interpolating their absorbance values on the standard curve.

-

The caspase-3 activity can be expressed as the amount of pNA released per unit time per amount of protein in the cell lysate.

Applications in Research and Drug Development

-

Quantification of Apoptosis: The Ac-DEVD-pNA assay provides a robust and reproducible method to quantify the level of apoptosis in a cell population in response to various stimuli.

-

High-Throughput Screening (HTS): The simplicity and scalability of this colorimetric assay make it ideal for HTS of compound libraries to identify potential inhibitors or activators of caspase-3.[5][7]

-

Mechanism of Action Studies: This assay can be employed to investigate whether a novel therapeutic agent induces cell death via the apoptotic pathway by measuring the activation of caspase-3.

-

Cytotoxicity and Drug Safety Profiling: It can be used as part of a panel of assays to assess the cytotoxic effects of new drug candidates on various cell types.

Conclusion

Ac-DEVD-pNA is a valuable and widely used tool for the direct measurement of caspase-3 activity in cellular assays. Its specificity, coupled with a simple and sensitive colorimetric detection method, has made it an indispensable reagent in the study of apoptosis. The quantitative data and standardized protocols associated with this substrate facilitate its application in both basic research and high-throughput drug discovery programs, enabling a deeper understanding of the molecular mechanisms of cell death and the identification of novel therapeutic interventions.

References

- 1. Caspase-3 Substrate I, Colorimetric [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. tribioscience.com [tribioscience.com]

The Researcher's Guide to Ac-DMQD-pNA: A Chromogenic Substrate for Caspase-3 Activity

This in-depth technical guide serves as a comprehensive introduction to N-Acetyl-Asp-Met-Gln-Asp-p-nitroanilide (Ac-DMQD-pNA) for new researchers, scientists, and professionals in drug development. This document provides a detailed overview of its biochemical properties, mechanism of action, and practical applications in apoptosis research, with a comparative perspective on the more common caspase-3 substrate, Ac-DEVD-pNA.

Introduction to Caspase-3 and its Substrates

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical hallmarks of programmed cell death. The enzymatic activity of caspase-3 is a key indicator of apoptosis.

To measure this activity, researchers utilize synthetic substrates that mimic the natural cleavage sites of caspase-3. These substrates are typically short peptide sequences recognized by the enzyme, linked to a reporter molecule. Upon cleavage by an active caspase-3, the reporter is released, generating a detectable signal.

While N-Acetyl-Asp-Glu-Val-Asp-p-nitroanilide (Ac-DEVD-pNA) is the most widely recognized and utilized chromogenic substrate for caspase-3, other variants such as this compound also serve as valuable tools in specific research contexts.[1] This guide will focus on the properties and applications of this compound, drawing comparisons to its more prevalent counterpart.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tetrapeptide, N-Acetyl-Asp-Met-Gln-Asp, conjugated to a p-nitroaniline (pNA) chromophore. In its intact form, the substrate is colorless. The core principle of its use lies in the specific recognition and cleavage of the peptide sequence by active caspase-3.

The catalytic mechanism of caspase-3 involves a cysteine protease activity, where the enzyme's active site recognizes the four-amino-acid sequence (P4-P3-P2-P1) of the substrate.[2][3] Cleavage occurs after the aspartate (Asp) residue at the P1 position.

Upon enzymatic cleavage of this compound by caspase-3, the p-nitroaniline (pNA) molecule is released. Free pNA has a distinct yellow color and exhibits strong absorbance at a wavelength of 400-405 nm.[4] The intensity of the yellow color, quantified by spectrophotometry, is directly proportional to the amount of active caspase-3 in the sample.

The specificity of caspase-3 for the DEVD sequence is well-established.[2][5] However, studies on the structural basis of caspase-3 substrate specificity have shown that variations in the P2, P3, and P4 positions can be tolerated, leading to the development of alternative substrates like this compound.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for the commonly used caspase-3 substrate Ac-DEVD-pNA, which provides a valuable reference for researchers working with related substrates like this compound.

| Parameter | Value | Reference |

| Chemical Formula | C₂₆H₃₄N₆O₁₃ | [6] |

| Molecular Weight | 638.58 g/mol | [6] |

| Purity | ≥97% | [6] |

| Appearance | A crystalline solid | [7] |

| Storage | -20°C | [7] |

| Stability | ≥ 4 years at -20°C | [7] |

| Solubility | Acetonitrile:Methanol (1:1): 1 mg/ml | [7] |

| DMSO: up to 100 mM | [8] |

Table 1: Physicochemical Properties of Ac-DEVD-pNA

| Caspase | K_m_ (µM) | Reference |

| Caspase-1 | 18 | [7] |

| Caspase-3 | 11 | [7] |

| Caspase-4 | 32 | [7] |

| Caspase-6 | 180 | [7] |

| Caspase-7 | 12 | [7] |

Table 2: Michaelis-Menten Constants (K_m_) of Ac-DEVD-pNA for Various Caspases

Experimental Protocols

The following is a generalized protocol for a caspase-3 activity assay using a chromogenic substrate like this compound or Ac-DEVD-pNA. Researchers should optimize specific conditions for their experimental system.

Reagent Preparation

-

Lysis Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).

-

Assay Buffer: 20 mM HEPES, pH 7.4, 10% glycerol, and 2 mM DTT (add fresh).

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound or Ac-DEVD-pNA in sterile DMSO. Store in aliquots at -20°C, protected from light.

-

pNA Standard Stock Solution: Prepare a 1 mM stock solution of p-nitroaniline in DMSO for generating a standard curve.

Cell Lysate Preparation

-

Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.

-

Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells/50 µL.

-

Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This lysate contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).

Caspase-3 Activity Assay

-

In a 96-well microplate, add 50-200 µg of protein lysate to each well. Adjust the volume to 50 µL with Lysis Buffer.

-

Add 50 µL of 2x Assay Buffer (containing 10 mM DTT) to each well.

-

Add 5 µL of the 10 mM this compound or Ac-DEVD-pNA stock solution to each well to a final concentration of 200 µM.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 400 or 405 nm using a microplate reader.

-

(Optional but recommended) Prepare a pNA standard curve by making serial dilutions of the pNA stock solution in Assay Buffer and measure the absorbance at 405 nm. This allows for the quantification of the amount of pNA released.

Data Analysis

The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the induced samples to the non-induced control samples. For quantitative results, the concentration of pNA released can be calculated from the standard curve and used to determine the specific activity of caspase-3 in the lysate.

Visualizations

Signaling Pathway

Caption: Apoptotic pathways converging on Caspase-3 activation.

Experimental Workflow

Caption: Step-by-step workflow for a colorimetric caspase-3 assay.

References

- 1. core.ac.uk [core.ac.uk]

- 2. Caspase 3 - Wikipedia [en.wikipedia.org]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. scbt.com [scbt.com]

- 7. caymanchem.com [caymanchem.com]

- 8. docs.aatbio.com [docs.aatbio.com]

Ac-DEVD-pNA: A Comprehensive Technical Guide to Detecting Caspase-3 Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic caspase-3 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), and its application in the detection of caspase-3 activity. This document details the underlying principles of the assay, provides comprehensive experimental protocols, and summarizes key quantitative data for researchers in apoptosis, cancer biology, and drug discovery.

Introduction to Ac-DEVD-pNA and Caspase-3

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation is a key event leading to the dismantling of the cell. The detection of caspase-3 activity is therefore a reliable hallmark of apoptosis. Ac-DEVD-pNA is a synthetic tetrapeptide substrate specifically designed for the sensitive and specific detection of caspase-3 activity.[1] The substrate consists of the amino acid sequence Asp-Glu-Val-Asp, which is the preferred recognition sequence for caspase-3, conjugated to a p-nitroaniline (pNA) chromophore.

The principle of the assay is based on the enzymatic cleavage of the substrate by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

Quantitative Data

Chemical Properties of Ac-DEVD-pNA

| Property | Value |

| Alternate Names | N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide; Caspase-3 Substrate (Chromogenic)[2] |

| Molecular Formula | C₂₆H₃₄N₆O₁₃[2][3] |

| Molecular Weight | 638.58 g/mol [2][3] |

| CAS Number | 189950-66-1[2][3] |

| Purity | ≥97%[2] |

| Appearance | Lyophilized solid |

| Solubility | Soluble in DMSO |

Kinetic Parameters of Caspase-3 for Ac-DEVD-pNA

The efficiency of Ac-DEVD-pNA as a caspase-3 substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat).

| Parameter | Value | Enzyme |

| Km | 11 µM | Caspase-3[3][4] |

| kcat | 2.4 M⁻¹s⁻¹ | Caspase-3[4] |

Experimental Protocols

This section provides a detailed methodology for performing a caspase-3 activity assay using Ac-DEVD-pNA in a 96-well plate format.

Reagent Preparation

-

Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Prepare fresh before use by adding DTT to the buffer.

-

Reaction Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, and 20 mM DTT. Prepare fresh before use by adding DTT to the buffer.

-

Ac-DEVD-pNA Substrate (4 mM): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 20 mM. Dilute the stock solution to 4 mM with a suitable assay buffer just before use. Store the stock solution at -20°C, protected from light.

-

pNA Standard (2 mM): Prepare a 2 mM stock solution of p-nitroaniline in the assay buffer. This will be used to generate a standard curve.

Cell Lysis

-

Induce apoptosis in your cell line of choice using a known apoptosis-inducing agent (e.g., staurosporine, etoposide). Include a non-induced control group.

-

Harvest the cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10⁶ cells per 50 µL.

-

Incubate the cell suspension on ice for 10 minutes.

-

Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a Bradford protein assay. It is recommended to have a protein concentration between 50-200 µg per assay.

Caspase-3 Activity Assay

-

pNA Standard Curve: Prepare a serial dilution of the 2 mM pNA stock solution in the 1X Reaction Buffer to generate standards ranging from 0 to 200 µM. Add 100 µL of each standard to separate wells of a 96-well plate.

-

Sample Preparation: In separate wells of the 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein).

-

Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each sample well.

-

Add 5 µL of 4 mM Ac-DEVD-pNA substrate to each sample well. The final concentration of the substrate will be 200 µM.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may be extended if the signal is low.

-

Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.

Data Analysis

-

Subtract the absorbance of the blank (no lysate) from all readings.

-

Plot the absorbance of the pNA standards against their known concentrations to generate a standard curve.

-

Determine the concentration of pNA released in each sample by interpolating their absorbance values on the standard curve.

-

Calculate the caspase-3 activity and express it as nmol of pNA released per hour per mg of protein.

Visualizations

Caspase-3 Activation Signaling Pathway

The following diagram illustrates the major pathways leading to the activation of caspase-3. The extrinsic pathway is initiated by the binding of death ligands to death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. Both caspase-8 and caspase-9 can then cleave and activate the executioner caspase-3.

Caption: Caspase-3 activation via extrinsic and intrinsic pathways.

Experimental Workflow for Caspase-3 Activity Assay

The following diagram outlines the key steps in the experimental workflow for measuring caspase-3 activity using Ac-DEVD-pNA.

Caption: Experimental workflow for the Ac-DEVD-pNA caspase-3 assay.

References

Methodological & Application

Application Notes and Protocols for Ac-DMQD-pNA Caspase Activity Assay in Cell Lysates

Introduction

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. Caspase-3, in particular, is a key executioner caspase responsible for the cleavage of numerous cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptotic cell death.[1][2][3] The Ac-DMQD-pNA (Acetyl-Asp-Met-Gln-Asp-p-nitroanilide) caspase activity assay is a colorimetric method used to detect the activity of specific caspases, primarily caspase-3, in cell lysates. While the tetrapeptide sequence DEVD is the preferred recognition site for caspase-3, other sequences like DMQD can also be cleaved.[4] This assay provides a simple and convenient tool for quantifying caspase activity in response to apoptotic stimuli.

The principle of the assay is based on the cleavage of the peptide substrate this compound by active caspases in the cell lysate. This cleavage releases the chromophore p-nitroaniline (pNA), which has a strong absorbance at 405 nm.[5][6][7][8] The amount of pNA released is directly proportional to the caspase activity in the sample. By measuring the absorbance of the cleaved pNA, the activity of the caspase can be quantified and compared between different experimental conditions.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. | Storage |

| This compound Substrate | Varies | Varies | -20°C |

| Cell Lysis Buffer | Varies | Varies | 4°C |

| 2x Reaction Buffer | Varies | Varies | 4°C |

| Dithiothreitol (DTT) | Varies | Varies | -20°C |

| p-Nitroaniline (pNA) Standard | Varies | Varies | -20°C |

| 96-well Microplate, clear, flat-bottom | Varies | Varies | Room Temp. |

| Microplate Reader | Varies | Varies | N/A |

Experimental Protocols

This protocol is designed for cultured cells. The number of cells required may vary depending on the cell type and the expected level of caspase activity.

-

Cell Seeding: Seed cells in appropriate culture vessels and treat with the desired apoptotic stimulus. An untreated cell population should be included as a negative control.

-

Cell Harvesting:

-

Adherent cells: After treatment, remove the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells) and scrape the cells.

-

Suspension cells: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[9] Discard the supernatant, wash the cell pellet once with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

-

-

Lysis: Incubate the cell suspension on ice for 15-30 minutes, with occasional vortexing.[2][8][9][10]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.[8][9][10]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microcentrifuge tube. This is the cell lysate.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing the caspase activity.[11]

-

Reagent Preparation:

-

1x Reaction Buffer: Prepare the required volume of 1x Reaction Buffer by diluting the 2x Reaction Buffer with an equal volume of sterile, deionized water.

-

Complete Reaction Buffer: Just before use, add DTT to the 1x Reaction Buffer to a final concentration of 10 mM.[12]

-

pNA Standard Curve: Prepare a series of pNA standards by diluting the pNA stock solution in 1x Reaction Buffer to concentrations ranging from 0 µM to 200 µM.[3]

-

-

Assay Setup:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well microplate.

-

Add 50 µL of 1x Reaction Buffer (without DTT) to a well to serve as a blank.

-

For each experimental sample, it is recommended to include a control with a caspase inhibitor to confirm the specificity of the assay.

-

-

Reaction Initiation: Add 50 µL of Complete Reaction Buffer to each well.

-

Substrate Addition: Add 5 µL of the this compound substrate (final concentration 200 µM) to each well to start the reaction.[12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[7][13] The incubation time may need to be optimized depending on the level of caspase activity.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.[3][6][7][8]

-

Blank Subtraction: Subtract the absorbance value of the blank from all other readings.

-

pNA Standard Curve: Plot the absorbance values of the pNA standards against their corresponding concentrations to generate a standard curve. Determine the equation of the line (y = mx + c).

-

Calculation of Caspase Activity: Use the standard curve to determine the concentration of pNA produced in each sample. The caspase activity can be expressed as the amount of pNA released per unit of protein per unit of time (e.g., nmol pNA/mg protein/hour).

Data Presentation

| pNA Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |

| 0 | 0.052 ± 0.003 |

| 25 | 0.215 ± 0.011 |

| 50 | 0.432 ± 0.023 |

| 100 | 0.855 ± 0.041 |

| 150 | 1.278 ± 0.065 |

| 200 | 1.701 ± 0.082 |

| Sample | Protein Conc. (mg/mL) | Absorbance at 405 nm | pNA Released (nmol) | Caspase Activity (nmol pNA/mg/hr) | Fold Increase vs. Control |

| Untreated Control | 1.5 | 0.150 | 1.2 | 0.8 | 1.0 |

| Treatment A | 1.4 | 0.680 | 5.4 | 3.9 | 4.8 |

| Treatment B | 1.6 | 0.450 | 3.6 | 2.3 | 2.8 |

| Treatment A + Inhibitor | 1.4 | 0.180 | 1.4 | 1.0 | 1.3 |

Visualizations

Caption: Intrinsic pathway of apoptosis leading to Caspase-3 activation.

Caption: Experimental workflow for the this compound caspase activity assay.

References

- 1. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 2. mpbio.com [mpbio.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Caspase 3 Colorimetric Activity Assay Kit, DEVD | APT165 [merckmillipore.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abcam.com [abcam.com]

- 8. sciencellonline.com [sciencellonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3hbiomedical.com [3hbiomedical.com]

- 11. assaygenie.com [assaygenie.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cosmobiousa.com [cosmobiousa.com]

Step-by-step guide for using Ac-DMQD-pNA in a 96-well plate format.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of the chromogenic caspase substrate, Acetyl-L-aspartyl-L-methionyl-L-glutaminyl-L-aspartic acid p-nitroanilide (Ac-DMQD-pNA), in a 96-well plate format. This assay is designed for the quantitative measurement of caspase activity in cell lysates and purified enzyme preparations.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by active caspases. Upon cleavage at the aspartate residue, free p-nitroaniline (pNA) is released. The liberated pNA is a chromophore that can be detected by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase activity in the sample. While Ac-DEVD-pNA is a more commonly cited substrate for caspase-3, this compound also serves as a substrate for certain caspases, and the fundamental assay principle remains the same.[1][2]

Materials and Reagents

| Reagent | Storage | Notes |

| This compound Substrate | -20°C | Protect from light. Dissolve in DMSO to prepare a stock solution. |

| Cell Lysis Buffer | 4°C or -20°C | A common lysis buffer is 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. |

| 2X Reaction Buffer | 4°C or -20°C | A typical 2X reaction buffer is 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT. |

| p-Nitroaniline (pNA) Standard | -20°C | For creating a standard curve to quantify the amount of released pNA. |

| 96-well clear, flat-bottom plate | Room Temperature | |

| Microplate reader | Capable of measuring absorbance at 405 nm. |

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types or experimental conditions.

Sample Preparation (Cell Lysates)

-

Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated cell population as a negative control.

-

Cell Lysis:

-

For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.

-

A typical cell concentration for lysis is 1-5 x 10⁶ cells per 50 µL of lysis buffer.[3]

-

-

Incubation: Incubate the cell suspension on ice for 10-15 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[3]

-

Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube. This is the cell lysate.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a suitable protein assay method (e.g., Bradford assay). This is crucial for normalizing the caspase activity.

pNA Standard Curve Preparation

A pNA standard curve should be prepared to determine the concentration of pNA released in the enzymatic reaction.

-

Prepare a stock solution of pNA in the 1X Reaction Buffer.

-

Perform serial dilutions of the pNA stock solution in 1X Reaction Buffer to generate a range of known concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate in duplicate.

Caspase Activity Assay

-

Assay Plate Setup:

-

Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

-

For each sample, it is recommended to have a corresponding control well containing the cell lysate and a caspase inhibitor to measure non-specific substrate cleavage.

-

Include a blank well containing 50 µL of Cell Lysis Buffer instead of cell lysate.

-

-

Reaction Initiation:

-

Prepare a master mix containing the 2X Reaction Buffer and the this compound substrate. The final concentration of the substrate in the well is typically in the range of 50-200 µM.

-

Add 50 µL of the master mix to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity. Protect the plate from light during incubation.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

Data Analysis

-

Correct for Background: Subtract the absorbance value of the blank from all sample and standard readings.

-

Plot Standard Curve: Plot the absorbance values of the pNA standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate pNA Concentration: Use the equation from the standard curve to calculate the concentration of pNA produced in each sample.

-

Determine Caspase Activity: The caspase activity can be expressed as the amount of pNA released per unit of time per amount of protein (e.g., nmol pNA/hour/mg protein).

Visualizations

Caption: Caspase-3 activation and substrate cleavage.

Caption: Workflow for 96-well plate caspase assay.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the assay. These values may require optimization for specific experimental setups.

| Parameter | Recommended Value |

| Sample Preparation | |

| Cell Lysis Concentration | 1-5 x 10⁶ cells / 50 µL Lysis Buffer |

| Protein Concentration in Lysate | 50-200 µg per well |

| Reagent Concentrations | |

| This compound Final Concentration | 50-200 µM |

| DTT in 1X Reaction Buffer | 5-10 mM |

| Assay Conditions | |

| Final Reaction Volume | 100 µL |

| Incubation Temperature | 37°C |

| Incubation Time | 1-2 hours (can be extended) |

| Absorbance Wavelength | 405 nm |

| pNA Standard Curve | |

| pNA Concentration Range | 0-200 µM |

References

Measuring Caspase-3 Activity: A Detailed Guide to Using Ac-DMQD-pNA

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Caspase-3 is a key executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in programmed cell death. The colorimetric assay using the substrate Ac-DMQD-pNA (N-Acetyl-Asp-Met-Gln-Asp-p-Nitroanilide) provides a simple and sensitive method for quantifying caspase-3 activity in cell lysates and purified enzyme preparations. This application note provides a detailed protocol for determining caspase-3 activity by measuring the absorbance of the chromophore p-nitroaniline (pNA) released upon substrate cleavage.

The principle of the assay is based on the cleavage of the peptide substrate this compound by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

Signaling Pathway

Caspase-3 is a critical downstream effector in the apoptosis cascade. It can be activated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once activated, caspase-3 cleaves a variety of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The in vitro assay mimics the cleavage of a natural substrate by utilizing the synthetic peptide this compound.

Caption: Caspase-3 activation and substrate cleavage pathway.

Experimental Protocols

Materials and Reagents

-

Cells or Tissue: Source of caspase-3.

-

Cell Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT).

-

2x Reaction Buffer: (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT).

-

This compound Substrate: (4 mM stock solution in DMSO).

-

p-Nitroaniline (pNA) Standard: (2 mM stock solution in DMSO).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

-

Phosphate-Buffered Saline (PBS).

Sample Preparation (Cell Lysate)

-

Induce apoptosis in your cell line of choice using a known method. An untreated cell population should be used as a negative control.

-

Harvest cells by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.

-

Incubate the cell suspension on ice for 15-20 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity.

pNA Standard Curve Preparation

A pNA standard curve is essential for determining the concentration of pNA produced in your experimental samples.

-

Prepare a series of pNA standards by diluting the 2 mM pNA stock solution in 1x Reaction Buffer. A typical concentration range is 0, 25, 50, 100, 150, and 200 µM.

-

Add 100 µL of each pNA standard dilution to separate wells of the 96-well plate in triplicate.

-

Add 100 µL of 1x Reaction Buffer to a well to serve as a blank.

-

Read the absorbance at 405 nm using a microplate reader.

-

Subtract the absorbance value of the blank from all standard readings.

-

Plot the corrected absorbance values against the known pNA concentrations to generate a standard curve. The resulting linear equation (y = mx + c) will be used to calculate the pNA concentration in your samples.

| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |

| 0 | 0.000 |

| 25 | Example Value |

| 50 | Example Value |

| 100 | Example Value |

| 150 | Example Value |

| 200 | Example Value |

Caspase-3 Activity Assay

-

In a 96-well plate, add 50 µL of your cell lysate (containing 50-200 µg of total protein) to each well. It is recommended to run each sample in triplicate.

-

Include the following controls:

-

Negative Control: Lysate from untreated cells.

-

Blank (No Lysate): 50 µL of Cell Lysis Buffer.

-

Blank (No Substrate): 50 µL of your sample lysate.

-

-

Add 50 µL of 2x Reaction Buffer to each well.

-

To the wells that will not receive the substrate (No Substrate Blank), add 5 µL of Cell Lysis Buffer.

-

Initiate the reaction by adding 5 µL of the 4 mM this compound substrate to all wells except the "No Substrate Blank". The final concentration of the substrate will be 200 µM.

-

Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity. Protect the plate from light during incubation.

-

Read the absorbance at 405 nm using a microplate reader.

Data Analysis and Calculation

-

Correct for Background Absorbance: Subtract the average absorbance of the "No Lysate Blank" from all other readings.

-

Determine pNA Concentration: Use the linear equation from your pNA standard curve to calculate the concentration of pNA (in µM) in each sample.

-

pNA Concentration (µM) = (Corrected Absorbance - y-intercept) / slope

-

-

Calculate Caspase-3 Activity: The caspase-3 activity is typically expressed as µmol of pNA released per minute per mg of protein.

-

Formula: Activity (µmol/min/mg) = (pNA concentration (µM) * Total Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg))

-

Example Calculation:

-

pNA concentration = 50 µM

-

Total Reaction Volume = 105 µL = 1.05 x 10^-4 L

-

Incubation Time = 120 min

-

Protein Amount = 0.1 mg

-

Activity = (50 * 1.05 x 10^-4) / (120 * 0.1) = 0.0004375 µmol/min/mg

-

-

| Sample | Corrected Absorbance (405 nm) | pNA Concentration (µM) | Protein (mg) | Incubation Time (min) | Caspase-3 Activity (µmol/min/mg) |

| Untreated Control | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |

| Treated Sample 1 | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |

| Treated Sample 2 | Example Value | Calculated Value | 0.1 | 120 | Calculated Value |

Experimental Workflow

The following diagram outlines the key steps in the caspase-3 activity assay.

Caption: Experimental workflow for caspase-3 activity assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal | Insufficient caspase activity. | Increase the amount of cell lysate, increase incubation time, or use a more potent apoptosis inducer. |

| Inactive substrate. | Ensure proper storage of the this compound substrate (protected from light, at -20°C). | |

| High Background | Contamination of reagents. | Use fresh, high-quality reagents. |

| Non-specific protease activity. | Include a caspase-3 specific inhibitor as a control to confirm that the signal is due to caspase-3 activity. | |

| Inconsistent Results | Pipetting errors. | Be precise with pipetting and use calibrated pipettes. Run replicates to assess variability. |

| Incomplete cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer and incubation time. |

By following this detailed protocol, researchers can accurately and reliably quantify caspase-3 activity, providing valuable insights into the mechanisms of apoptosis in various experimental models.

Application Notes and Protocols for Monitoring Enzyme Kinetics with Ac-DMQD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DMQD-pNA (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-p-Nitroanilide) is a chromogenic peptide substrate utilized in the study of enzyme kinetics, particularly for specific members of the caspase family of proteases. Caspases play a critical role in cellular apoptosis (programmed cell death) and inflammation. The monitoring of their activity is of significant interest in drug discovery and development, especially in the fields of oncology, immunology, and neurodegenerative diseases.

This document provides a detailed protocol for the use of this compound to monitor the enzymatic activity of its target proteases, primarily caspase-1 and caspase-3 . The assay is based on the enzymatic cleavage of the p-nitroaniline (pNA) moiety from the peptide substrate. Upon cleavage, free pNA is released, which is a chromogenic molecule with a strong absorbance at 405 nm.[1][2] The rate of pNA release is directly proportional to the enzyme activity and can be monitored over time using a spectrophotometer or microplate reader.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics. The enzyme (E) binds to the substrate (S), this compound, to form an enzyme-substrate complex (ES). The enzyme then catalyzes the cleavage of the substrate, releasing the product (P), which is the free pNA chromophore, and the cleaved peptide, while the enzyme is regenerated.

Enzyme + this compound ⇌ [Enzyme-Ac-DMQD-pNA] → Enzyme + Cleaved Peptide + pNA (yellow)

The initial velocity of the reaction is determined by measuring the linear increase in absorbance at 405 nm over a defined period.

Data Presentation

Quantitative data from enzyme kinetic experiments should be organized for clarity and ease of comparison. The following tables provide a template for recording and presenting experimental parameters and results.

Table 1: Experimental Conditions

| Parameter | Value |

| Enzyme | Recombinant Human Caspase-1 / Caspase-3 |

| Enzyme Concentration | [Specify concentration range, e.g., 1-10 nM] |

| Substrate | This compound |

| Substrate Stock Conc. | 10 mM in DMSO |

| Substrate Working Conc. | [Specify range, e.g., 10-200 µM] |

| Assay Buffer | 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS |

| Incubation Temperature | 37°C |

| Reaction Volume | 100 µL |

| Wavelength for Detection | 405 nm |

| Measurement Interval | 1 minute |

| Total Measurement Time | 30 minutes |

Table 2: Calculated Kinetic Parameters

| Substrate Concentration (µM) | Initial Velocity (V₀) (mOD/min) |

| 10 | |

| 25 | |

| 50 | |

| 100 | |

| 150 | |

| 200 | |

| Kinetic Constant | Value |

| Vmax | |

| Km |

Experimental Protocols

This section provides a detailed, step-by-step methodology for performing the enzyme kinetic assay using this compound.

Materials and Reagents

-

This compound substrate

-

Recombinant active caspase-1 or caspase-3

-

DMSO (Dimethyl sulfoxide)

-

Assay Buffer (20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% Glycerol, 0.1% CHAPS)

-

96-well microplate (clear, flat-bottom)

-

Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.

-

Multichannel pipette

Preparation of Reagents

-

This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to achieve a final concentration of 10 mM. For instance, dissolve 1 mg of this compound (MW ~700 g/mol , check the specific molecular weight from the supplier) in approximately 143 µL of DMSO. Mix thoroughly until the substrate is completely dissolved. Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the active enzyme in the assay buffer at a concentration of 1 µM. Store in aliquots at -80°C.

-

Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock solution with cold assay buffer to the desired final concentration (e.g., 2X the final assay concentration, so that adding an equal volume of substrate solution will result in the desired 1X concentration). Keep the enzyme solution on ice.

-

Substrate Working Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of concentrations (e.g., 20, 50, 100, 200, 300, and 400 µM). This will result in final concentrations of 10, 25, 50, 100, 150, and 200 µM in the assay plate when mixed with an equal volume of the enzyme solution.

Assay Procedure

-

Set up the Microplate: Add 50 µL of each substrate working solution to the wells of a 96-well plate. Include a "no substrate" control (assay buffer only) and a "no enzyme" control (substrate working solution with assay buffer instead of enzyme solution) for each substrate concentration to measure background absorbance.

-

Pre-incubation: Pre-warm the microplate containing the substrate solutions to 37°C for 5-10 minutes in the microplate reader.

-

Initiate the Reaction: Add 50 µL of the pre-warmed enzyme working solution to each well to initiate the enzymatic reaction. Mix gently by pipetting up and down a few times.

-

Kinetic Measurement: Immediately start monitoring the increase in absorbance at 405 nm in the microplate reader. Take readings every minute for a total of 30 minutes. Ensure the temperature is maintained at 37°C throughout the measurement.

Data Analysis

-

Background Subtraction: For each time point, subtract the absorbance of the "no enzyme" control from the corresponding substrate concentration wells.

-

Determine the Initial Velocity (V₀): Plot the background-subtracted absorbance versus time for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve. The slope is typically expressed in mOD/min.

-

Generate the Michaelis-Menten Plot: Plot the initial velocity (V₀) against the corresponding substrate concentration.

-

Determine Vmax and Km: Use a non-linear regression analysis program (e.g., GraphPad Prism, SigmaPlot) to fit the Michaelis-Menten equation to the data and determine the Vmax (maximum velocity) and Km (Michaelis constant). The Michaelis-Menten equation is:

V₀ = (Vmax * [S]) / (Km + [S])

Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used to estimate Vmax and Km, although non-linear regression is generally more accurate.

Visualizations

Signaling Pathway of Apoptosis Induction

References

Application Notes and Protocols for High-Throughput Screening of Apoptosis Inducers Using Ac-DMQD-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the identification of small molecules that can modulate apoptosis is a key objective in drug discovery. A central executioner in the apoptotic cascade is Caspase-3, a cysteine-aspartic protease that cleaves a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells.[1][2][3]

The activation of Caspase-3 from its inactive zymogen, procaspase-3, is a critical event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2][4] This makes Caspase-3 an attractive target for high-throughput screening (HTS) campaigns aimed at discovering novel apoptosis inducers. Ac-DMQD-pNA (Acetyl-Asp-Met-Gln-Asp-p-nitroanilide) is a chromogenic substrate designed for the specific and sensitive detection of Caspase-3 activity. While the DEVD peptide sequence is a well-established recognition motif for Caspase-3, substrates incorporating alternative sequences at the P2 and P3 positions, such as in this compound, may offer enhanced selectivity. Upon cleavage by active Caspase-3 at the aspartate residue, the p-nitroaniline (pNA) moiety is released, resulting in a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] This colorimetric assay is readily adaptable to a high-throughput format, providing a robust and cost-effective method for screening large compound libraries for potential apoptosis-inducing agents.

Principle of the Assay

The this compound based apoptosis assay relies on the proteolytic activity of Caspase-3. In apoptotic cells, activated Caspase-3 recognizes and cleaves the DMQD sequence of the substrate. This cleavage liberates the p-nitroaniline (pNA) chromophore, leading to a measurable increase in absorbance at 405 nm. The intensity of the yellow color is directly proportional to the level of active Caspase-3 in the sample, thus providing a quantitative measure of apoptosis.

Signaling Pathway and Assay Mechanism

The following diagram illustrates the central role of Caspase-3 in the apoptotic signaling cascade and the mechanism of this compound cleavage.

Caption: Caspase-3 activation and substrate cleavage.

Experimental Workflow for High-Throughput Screening

The following diagram outlines the major steps in a typical high-throughput screening campaign to identify apoptosis inducers using the this compound assay.

Caption: High-throughput screening workflow.

Detailed Experimental Protocols

Materials and Reagents

-

Cells capable of undergoing apoptosis (e.g., Jurkat, HeLa, or other relevant cancer cell lines)

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

384-well clear-bottom assay plates

-

This compound substrate

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)

-

Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)

-

Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)

-

Negative control (vehicle, e.g., DMSO)

-

Recombinant active Caspase-3 (for assay validation)

-

Multichannel pipettes and/or automated liquid handling system

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol for High-Throughput Screening

-

Cell Seeding:

-

Culture cells to ~80% confluency under standard conditions.

-

Trypsinize and resuspend cells in fresh culture medium.

-

Seed cells into 384-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 40 µL of medium).

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Addition:

-

Prepare a compound library plate with test compounds and controls (positive and negative) at the desired concentrations. Typically, compounds are serially diluted in DMSO and then further diluted in culture medium.

-

Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 10 µL) of the compound solutions to the corresponding wells of the cell plate.

-

Include wells with a known apoptosis inducer as a positive control and wells with vehicle (e.g., 0.1% DMSO) as a negative control.

-

-

Induction of Apoptosis:

-

Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator to allow for the induction of apoptosis. The optimal incubation time should be determined empirically for the specific cell line and apoptosis inducer.

-

-

Cell Lysis:

-

After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.

-

Carefully remove the culture medium.

-

Add 20 µL of Cell Lysis Buffer to each well.

-

Incubate the plates on ice for 15-20 minutes to ensure complete cell lysis.

-

-

Caspase-3 Activity Assay:

-

Prepare the this compound substrate solution by diluting a stock solution (e.g., 20 mM in DMSO) to the final working concentration (e.g., 200 µM) in pre-warmed Assay Buffer.

-

Add 20 µL of the substrate solution to each well of the lysate plate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time can be adjusted based on the signal intensity.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Presentation and Analysis

Quantitative Data Summary

While specific kinetic parameters for this compound are not widely published, the data for the analogous and commonly used substrate, Ac-DEVD-pNA, can serve as a reference. The performance of a high-throughput screening assay is critically evaluated using the Z'-factor, which assesses the separation between the positive and negative controls.

| Parameter | Description | Typical Value | Reference |

| Substrate | Ac-DEVD-pNA Kinetic Constants with Caspase-3 | ||

| Km | Michaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. | ~10-20 µM | [7] |

| kcat | Turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit time. | Varies with assay conditions | [7] |

| Assay Performance | Z'-Factor for HTS Apoptosis Assays | ||

| Z'-Factor | A statistical measure of the quality of an HTS assay. It reflects the dynamic range and data variation. | > 0.5 | [1][3][4] |

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |μp - μn|

Where:

-

μp = mean of the positive control

-

μn = mean of the negative control

-

σp = standard deviation of the positive control

-

σn = standard deviation of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[1][4]

Hit Identification

A "hit" is defined as a test compound that produces a signal significantly above the background of the negative controls. A common method for hit selection is to set a threshold based on the mean and standard deviation of the negative controls (e.g., > 3 standard deviations above the mean of the negative control). All identified hits should be subjected to further validation and dose-response studies to confirm their activity and determine their potency.

Conclusion

The this compound colorimetric assay provides a robust, sensitive, and cost-effective method for the high-throughput screening of apoptosis inducers. Its simple workflow and amenability to automation make it an ideal choice for large-scale screening campaigns in academic and industrial drug discovery settings. The detailed protocols and guidelines presented in this application note will enable researchers to successfully implement this assay for the identification of novel modulators of apoptosis.

References

- 1. assay.dev [assay.dev]

- 2. scbt.com [scbt.com]

- 3. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]